Nornicotine

Description

Properties

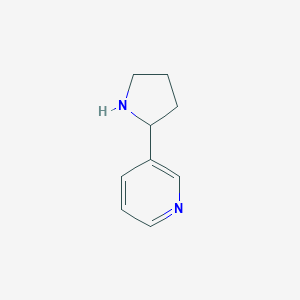

IUPAC Name |

3-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKUKUCHPMASKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862034 | |

| Record name | (+/-)-Nornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; Develops a mild amine odor; [Merck Index] Colorless or pale yellow liquid; Hygroscopic; [Alfa Aesar MSDS], Liquid | |

| Record name | Nornicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260 °C, 270 °C | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible in water; Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0737 at 20 °C/4 °C | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0097 [mmHg] | |

| Record name | Nornicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Hygroscopic, somewhat viscous liquid | |

CAS No. |

5746-86-1, 494-97-3 | |

| Record name | (±)-Nornicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Nornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Nornicotine Biosynthesis Pathway in Nicotiana tabacum: Mechanisms, Regulation, and Experimental Analysis

Abstract: Nornicotine, a secondary alkaloid in Nicotiana tabacum, holds significant importance not for its physiological effects but as the direct chemical precursor to the potent carcinogen N'-nitrosonornicotine (NNN). The formation of NNN during the curing and processing of tobacco leaves is a major concern for product safety. The biosynthesis of nornicotine from its abundant precursor, nicotine, is a deceptively simple metabolic step catalyzed by a specific family of enzymes. This guide provides an in-depth technical overview of this critical pathway, designed for researchers, biochemists, and drug development professionals. We will dissect the core enzymatic reaction, explore the complex layers of its genetic and developmental regulation, and present detailed, field-proven protocols for its quantitative analysis. Our focus is on the causality behind the science—the "why" that drives the "how"—to equip scientists with a robust understanding of this metabolic checkpoint.

Section 1: The Core Biosynthetic Pathway: A Single-Step Conversion with Major Implications

The accumulation of nornicotine in tobacco leaf is not a de novo synthesis but rather the result of a metabolic conversion from nicotine. This process, often termed "nicotine conversion," is the primary source of nornicotine. In most commercial tobacco varieties, nicotine is the predominant alkaloid, comprising over 90% of the total alkaloid pool, while nornicotine typically accounts for only 2-5%.[1] However, in certain genetic lines known as "converters," a significant portion of the nicotine pool is demethylated to nornicotine, particularly during leaf senescence and curing.[2][3]

The Central Reaction: Oxidative N-demethylation

The conversion is an oxidative N-demethylation reaction where the methyl group from the pyrrolidine ring of nicotine is removed. This reaction is catalyzed by Nicotine N-demethylase (NND) enzymes. It is believed to proceed through an unstable intermediate which then spontaneously breaks down to yield nornicotine and formaldehyde.[4]

The Key Enzymes: A Cytochrome P450 Family

The NND enzymes responsible for this conversion belong to the cytochrome P450 (CYP) superfamily of monooxygenases, specifically the CYP82E subfamily.[1][2]

-

CYP82E4: This is the principal and most crucial enzyme mediating nicotine-to-nornicotine conversion in N. tabacum.[2][5][6] Its expression is tightly regulated and is dramatically induced during the senescence (aging) and curing of leaves, which explains the sharp increase in nornicotine levels post-harvest in converter plants.[7][8]

-

CYP82E5v2 and CYP82E10: These are functionally characterized NND genes that contribute to nornicotine production to a lesser extent.[7] Their expression is primarily in green leaves and roots, respectively, accounting for the basal levels of nornicotine found in most tobacco plants.[7]

-

CYP82E21: A fourth NND gene, primarily expressed in the flower ovaries, which likely contributes very little to the nornicotine content in leaves.[7]

The concerted action of these enzymes, dominated by CYP82E4, dictates the final nornicotine concentration in the cured tobacco leaf.

Caption: The core N-demethylation pathway from nicotine to nornicotine.

Enzyme Kinetics and Enantioselectivity

Both nicotine and nornicotine exist as (S)- and (R)-enantiomers. (S)-Nicotine is the predominant form in the plant. Interestingly, the NND enzymes exhibit strong substrate preference.

| Enzyme | Preferred Substrate | Vmax ((R)-Nicotine) (nmol min-1 mg-1) | Vmax ((S)-Nicotine) (nmol min-1 mg-1) | Fold Preference for (R)-Nicotine | Reference |

| CYP82E4 | (R)-Nicotine | 0.55 | 0.17 | ~3x | [9] |

| CYP82E5v2 | (R)-Nicotine | Data not specified | Data not specified | ~10x | [9] |

| CYP82E10 | (R)-Nicotine | Data not specified | Data not specified | ~10x | [9] |

| Table 1: Enantioselectivity of Nicotine N-Demethylase Enzymes. Data derived from in vitro assays with recombinant enzymes. |

This pronounced selectivity for (R)-nicotine explains the observed shifts in the enantiomeric ratio of nornicotine in the leaf, providing a clear biochemical basis for the final product composition.[9]

Section 2: Regulation of Nornicotine Synthesis: A Multi-layered Control System

The conversion of nicotine to nornicotine is not constitutive but is under tight control. The expression of the key enzyme, CYP82E4, is the central regulatory node.

Genetic and Epigenetic Control

The high-converter phenotype is controlled by a single dominant genetic locus.[2] However, recent research has illuminated a critical epigenetic layer of regulation. The expression of CYP82E4 is heavily influenced by DNA methylation .[10]

-

In non-converter plants: The CYP82E4 promoter region is typically hypermethylated, leading to gene silencing and low nornicotine levels.

-

In converter plants: This same region exhibits hypomethylation, which permits gene transcription and subsequent high levels of nicotine conversion.[10] Treatment with DNA methylase inhibitors can induce a shift from a non-converter to a high-converter phenotype, confirming the crucial role of this epigenetic switch.[10]

Developmental and Environmental Triggers

CYP82E4 expression is intrinsically linked to the developmental program of leaf senescence .[8] As leaves age and begin to break down cellular components, a signaling cascade is initiated that activates CYP82E4 expression.

-

Hormonal Signals: Ethylene, a key hormone in senescence and fruit ripening, can induce senescence and thereby increase CYP82E4 expression.[8]

-

Transcriptional Regulation: The promoter of CYP82E4 contains binding sites for transcription factors known to be involved in stress and senescence responses, including WRKY, NAC, and ERF families.[11] These proteins act as the final messengers, binding to the DNA to initiate gene transcription in response to upstream developmental cues.

Caption: Regulatory cascade for CYP82E4-mediated nicotine conversion.

Section 3: Field-Proven Methodologies for Pathway Analysis

A multi-faceted approach is required to fully characterize the nornicotine pathway, from quantifying the final product to measuring gene expression and enzyme activity.

Quantification of Nornicotine and Related Alkaloids

Accurate quantification of alkaloids is the cornerstone of this research. The choice of method depends on the required throughput, sensitivity, and available instrumentation.

Protocol 1: Alkaloid Quantification by Gas Chromatography-Thermionic Specific Detection (GC-TSD)

This is a robust and reliable method for analyzing the major tobacco alkaloids.

-

Causality & Principle: GC separates volatile compounds based on their boiling points and interactions with a capillary column. The TSD is highly sensitive and specific for nitrogen-containing compounds, making it ideal for alkaloid analysis with minimal interference from other plant metabolites.

-

Step-by-Step Methodology:

-

Sample Preparation: Freeze-dry and grind 100 mg of tobacco leaf tissue to a fine powder.

-

Extraction: Add 10 mL of an extraction solvent (e.g., methanolic KOH solution containing an internal standard like 4,4-dipyridyl dihydrochloride) to the powdered sample in a sealed tube.[12] The basic pH ensures that the alkaloids are in their free-base, more soluble form.

-

Sonication: Place the tube in an ultrasonic bath for 30-60 minutes to ensure complete cell lysis and extraction of alkaloids into the solvent.[12]

-

Clarification: Centrifuge the sample at 3,000 x g for 10 minutes to pellet the solid tobacco material.

-

Analysis: Carefully transfer the supernatant to a GC autosampler vial. Inject 1-2 µL into the GC-TSD system.

-

Quantification: Calculate the concentration of nornicotine and other alkaloids by comparing their peak areas to those of a standard curve generated from pure compounds and normalized using the internal standard. This internal standard corrects for variations in extraction efficiency and injection volume, ensuring the protocol is self-validating.

-

Protocol 2: High-Throughput Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity, especially in complex biological matrices like urine or for trace-level detection, LC-MS/MS is the gold standard.

-

Causality & Principle: HPLC separates compounds in a liquid phase. The sample is then ionized and analyzed by a tandem mass spectrometer, which provides two levels of mass filtering (parent ion and fragment ion). This "MS/MS" transition is unique to the target molecule, providing exceptional specificity and sensitivity.

-

Step-by-Step Methodology:

-

Sample Preparation: Extract 0.25 g of tobacco as described for GC, but often using a milder solvent like an ammonium acetate buffer.[13] For urine analysis, a simple dilution or solid-phase extraction (SPE) is used to clean up the sample.[14][15]

-

Internal Standard: Add an isotopically labeled internal standard (e.g., ¹³C₆-NNN or d₄-nornicotine) at the beginning of the extraction. This is the most reliable form of internal standard as it behaves almost identically to the analyte during extraction and ionization but is distinguishable by mass.

-

Analysis: Inject the sample into the LC-MS/MS system. A reversed-phase C18 column is typically used for separation.

-

Detection: Monitor for specific mass-to-charge (m/z) transitions for nornicotine and the internal standard.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Caption: Generalized workflow for quantitative analysis of tobacco alkaloids.

Analysis of Nicotine N-Demethylase (NND) Activity

To directly measure the biochemical driving force of the conversion, an in vitro enzyme assay is essential.

Protocol 3: In Vitro NND Enzyme Assay Using Recombinant Protein

-

Causality & Principle: Studying an enzyme in isolation is critical to understanding its specific function without confounding variables from other cellular components. Expressing the CYP82E4 gene in a heterologous system like yeast allows for the production of active enzyme, which can be isolated in microsomal fractions for in vitro characterization.

-

Step-by-Step Methodology:

-

Protein Expression: Transform Saccharomyces cerevisiae (yeast) with an expression vector containing the coding sequence for CYP82E4. Grow the yeast culture and induce protein expression.

-

Microsome Preparation: Harvest the yeast cells, lyse them mechanically (e.g., with glass beads), and perform differential centrifugation to isolate the microsomal fraction, which is rich in membrane-bound proteins like CYPs.[4]

-

Assay Reaction: Set up a reaction mixture (typically 20-50 µL) containing:

-

Microsomal protein (0.5 mg/mL)[9]

-

Tris buffer (25 mM, pH 7.5)[9]

-

NADPH (2.5 mM): This is a critical cofactor, providing the reducing equivalents necessary for P450 catalytic activity. Its absence serves as a negative control.[9]

-

Substrate: Radiolabeled [2′-¹⁴C]nicotine. This allows for highly sensitive detection of the product.[9]

-

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 10-30 minutes).

-

Reaction Quenching & Extraction: Stop the reaction by adding a solvent like ethyl acetate. Extract the alkaloids from the aqueous phase.

-

Product Quantification: Separate the substrate (nicotine) from the product (nornicotine) using HPLC and quantify the amount of ¹⁴C-nornicotine formed using a radioactivity detector. Calculate the specific activity of the enzyme (e.g., in nmol of product per mg of protein per minute).

-

Section 4: Conclusion and Future Directions

The biosynthesis of nornicotine in Nicotiana tabacum is a textbook example of how a single, tightly regulated enzymatic step can have profound implications for the chemical profile and safety of a commercial crop. The pathway is centered on the CYP82E4 nicotine N-demethylase, whose expression is governed by a complex interplay of developmental cues and epigenetic modifications.

The methodologies outlined in this guide provide a robust framework for investigating this pathway. For the industry, the application of this knowledge is clear: the development of stable, low-nornicotine tobacco cultivars. This has been successfully approached using RNA interference (RNAi) to silence CYP82E4 and through targeted mutagenesis to create knockout mutations in the NND genes.[16][17]

Future research will likely focus on:

-

Upstream Regulation: Further elucidating the specific transcription factors and signaling cascades that respond to senescence and activate CYP82E4.

-

Genome Editing: Applying precise genome editing tools like CRISPR/Cas9 to introduce stable, heritable edits in the CYP82E4 gene or its regulatory regions, offering a powerful alternative to traditional breeding and transgenic approaches.

-

Metabolic Engineering: Exploring the potential to redirect metabolic flux away from nicotine altogether, thereby eliminating the precursor for both nicotine addiction and nornicotine formation.

By continuing to build on this foundational knowledge, the scientific community can develop innovative strategies to enhance the safety profile of tobacco products.

References

-

Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919-14924. [Link]

-

Lewis, R. S., Parker, R. G., Danehower, D. A., & Dewey, R. E. (2010). Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene. Phytochemistry, 71(17-18), 1988-1998. [Link]

-

Leete, E. (1982). The methylation of nornicotine to nicotine, a minor biosynthetic pathway in Nicotiana tabacum. CORESTA Information Bulletin, (Special Issue), 115. [Link]

-

Shoji, T., & Hashimoto, T. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany, 74(17), 5173-5187. [Link]

-

Shoji, T., & Hashimoto, T. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany, 74(17), 5173-5187. [Link]

-

Jack, A., et al. (2016). Simplified pathway of nicotine conversion process, and structures of nicotine, nornicotine and NNN. ResearchGate. [Link]

-

Siminszky, B., Gavilano, L., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Semantic Scholar. [Link]

-

Kaminski, K. P., et al. (2020). Nicotine Biosynthesis in Nicotiana: A Metabolic Overview. ResearchGate. [Link]

-

Kajikawa, M., et al. (2011). Biosynthetic pathway of nicotine alkaloids in Nicotiana tabacum. ResearchGate. [Link]

-

Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PubMed. [Link]

-

Cai, J., et al. (2012). Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf. Journal of Biological Chemistry, 287(51), 42758-42766. [Link]

-

Tso, T. C. (2016). Formation of NNN via N-nitrosation of nornicotine. ResearchGate. [Link]

-

Xu, D., et al. (2017). Biochemical and molecular characterization of nicotine demethylase in tobacco. ResearchGate. [Link]

-

Chakrabarti, M., et al. (2008). CYP82E4-mediated nicotine to nornicotine conversion in tobacco is regulated by a senescence-specific signaling pathway. Plant Molecular Biology, 66(4), 415-427. [Link]

-

Gavilano, L. B., et al. (2006). Genetic engineering of Nicotiana tabacum for reduced nornicotine content. Journal of Agricultural and Food Chemistry, 54(24), 9071-9078. [Link]

-

Health Canada. (2023). Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301. Canada.ca. [Link]

-

Food and Drug Administration. (2020). Determination of N-nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLCMS/. FDA.gov. [Link]

-

Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PNAS. [Link]

-

Jacob, P., et al. (2008). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 17(12), 3490-3498. [Link]

-

Wang, R., et al. (2022). DNA Methylation in CYP82E4 Regulates Nicotine Conversion of Nicotiana tabacum. International Journal of Molecular Sciences, 23(21), 13340. [Link]

-

Song, B., et al. (2020). Development of a nornicotine-reduced flue-cured tobacco line via EMS mutagenesis of nicotine N-demethylase genes. Frontiers in Plant Science, 11, 584988. [Link]

-

Shoji, T., & Hashimoto, T. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. PubMed. [Link]

-

Stedman, R. L., & Dymicky, M. (1959). Determination of Nornicotine in Tobacco and Smoke by the 1,3-Indanedione Spectrophotometric Method. Comparison with an Improved Paper Chromatographic-Ultraviolet Spectrophotometric Procedure. Analytical Chemistry, 31(10), 1678-1681. [Link]

-

Lewis, R. S. (2010). Formation of NNN in tobacco Nicotine demetylation is catalyzed by a... ResearchGate. [Link]

-

Wang, J., et al. (2023). Functional Analysis of Tobacco CYP82E4 Promoter. Zhongguo Yancao Kexue. [Link]

-

Jacob, P., et al. (2008). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry. Semantic Scholar. [Link]

Sources

- 1. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. academic.oup.com [academic.oup.com]

- 8. CYP82E4-mediated nicotine to nornicotine conversion in tobacco is regulated by a senescence-specific signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Methylation in CYP82E4 Regulates Nicotine Conversion of Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional Analysis of Tobacco <i>CYP82E4</i> Promoter [zgyckx.com.cn]

- 12. Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301 - Canada.ca [canada.ca]

- 13. fda.gov [fda.gov]

- 14. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

- 16. Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genetic engineering of Nicotiana tabacum for reduced nornicotine content - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of (S)-Nornicotine

Introduction: The Significance of (S)-Nornicotine in Research and Development

(S)-Nornicotine, the demethylated analog of (S)-nicotine, is a naturally occurring alkaloid found in tobacco and a key metabolite of nicotine in humans. Its stereochemistry plays a pivotal role in its biological activity, making the enantioselective synthesis of the (S)-enantiomer a critical area of focus for researchers in neuropharmacology, medicinal chemistry, and drug development. The pyrrolidine ring within its structure is a prevalent scaffold in numerous biologically significant molecules.[1] This guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiomerically pure (S)-nornicotine, offering field-proven insights into the methodologies, underlying chemical principles, and practical considerations for laboratory and industrial applications.

This document delves into three core synthetic paradigms: the resolution of racemic mixtures, strategic asymmetric synthesis, and innovative chemoenzymatic approaches. Each section is designed to provide not only a detailed experimental protocol but also a critical analysis of the strengths and limitations of each method, empowering researchers to make informed decisions based on their specific needs for purity, yield, and scalability.

Strategic Approaches to the Synthesis of (S)-Nornicotine

The synthesis of enantiopure (S)-nornicotine can be broadly categorized into three distinct strategies, each with its own set of advantages and challenges. The choice of strategy often depends on factors such as the desired scale of production, the required level of enantiomeric purity, and the availability of specialized reagents and equipment.

Resolution of Racemic Nornicotine: A Classical Approach

This strategy involves the initial synthesis of a racemic mixture of nornicotine, followed by the separation of the (S)- and (R)-enantiomers. The most common method for resolving amines is the formation of diastereomeric salts with a chiral acid. The differing physical properties of these salts, such as solubility, allow for their separation by fractional crystallization.

Causality Behind Experimental Choices: The success of this method hinges on the selection of an appropriate chiral resolving agent that forms well-defined crystalline salts with one enantiomer of nornicotine, leading to efficient separation. The subsequent liberation of the desired enantiomer from the salt must be achieved without racemization.

Workflow for Resolution of Racemic Nornicotine

Caption: Workflow for the synthesis of (S)-nornicotine via resolution of a racemic mixture.

Experimental Protocols:

Protocol 1: Synthesis of Racemic Nornicotine from Myosmine [2][3]

-

Dissolution: Dissolve 20 g (0.137 mol) of myosmine in a mixture of 450 mL of methanol and 150 mL of water.

-

Cooling: Cool the stirred solution to 15 °C.

-

Reduction: Slowly add 7 g (0.185 mol) of sodium borohydride (NaBH₄) in 1 g portions every 20 minutes.

-

Reaction: Maintain the reaction mixture at 15 °C for 12 hours, followed by an additional 12 hours at room temperature.

-

Work-up: Evaporate the methanol under reduced pressure. Alkalize the aqueous residue to pH 14 with 40% NaOH.

-

Extraction: Extract the product with methyl tert-butyl ether (MTBE) (4 x 150 mL).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic nornicotine. Further purification can be achieved by vacuum distillation.

Protocol 2: Resolution of Racemic Nornicotine with N-lauroyl-(R)-alanine [2]

-

Salt Formation: To a solution of 373.17 g (1.377 mol) of N-lauroyl-(R)-alanine in 1285 mL of MTBE and 515 mL of chloroform (5:2 v/v), add 203.8 g (1.377 mol) of racemic nornicotine.

-

Crystallization: Allow the diastereomeric salts to crystallize. The salt of (S)-nornicotine with N-lauroyl-(R)-alanine will preferentially crystallize.

-

Isolation of Diastereomeric Salt: Filter the crystalline precipitate and wash with a cold solvent mixture.

-

Liberation of (S)-Nornicotine: Suspend the isolated diastereomeric salt in MTBE and treat with a 20% sulfuric acid solution to achieve a pH of 2. Separate the aqueous layer containing the (S)-nornicotine salt.

-

Basification and Extraction: Adjust the pH of the aqueous layer to >13 with a strong base (e.g., NaOH) and extract the free (S)-nornicotine with an organic solvent such as dichloromethane (DCM).

-

Purification: Dry the organic extracts, remove the solvent, and purify the resulting (S)-nornicotine by vacuum distillation. This method has been reported to yield (S)-nornicotine with 92% enantiomeric excess (ee).[2]

Asymmetric Synthesis: Direct Enantioselective Routes

Asymmetric synthesis offers a more direct approach to (S)-nornicotine by creating the desired stereocenter in a controlled manner, thus avoiding the need for a resolution step and the associated loss of 50% of the material.

Causality Behind Experimental Choices: These methods rely on the use of chiral auxiliaries, reagents, or catalysts to induce stereoselectivity. The chiral auxiliary temporarily attaches to the substrate and directs the formation of the new stereocenter before being cleaved. Chiral catalysts, on the other hand, create a chiral environment in which the reaction proceeds stereoselectively.

Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Caption: Asymmetric synthesis of (S)-nornicotine using a chiral auxiliary.

Experimental Protocols:

Protocol 3: Asymmetric Synthesis via a Chiral Ketimine Template [4][5]

-

Formation of Chiral Ketimine: Condense 3-(aminomethyl)pyridine with either 1R,2R,5R-(+)- or 1S,2S,5S-(-)-2-hydroxy-3-pinanone to form the corresponding chiral ketimine.

-

Enantioselective C-Alkylation: Alkylate the chiral ketimine with a suitable electrophile, such as 3-bromopropan-1-ol, in the presence of a strong base (e.g., LDA) at low temperature. The bulky pinanone auxiliary directs the alkylation to one face of the molecule.

-

Cleavage of the Auxiliary: Cleave the C-alkylated ketimine using hydroxylamine hydrochloride (NH₂OH·HCl).

-

Formation of the Pyrrolidine Ring: Treat the resulting amino alcohol with hydrobromic acid (HBr) followed by base-catalyzed intramolecular ring closure to afford (S)-nornicotine. This approach has been reported to yield (S)-(-)-nornicotine with an enantiomeric excess of 91%.[4]

Protocol 4: Asymmetric Synthesis using (R)-tert-Butylsulfinamide [6]

-

Chiral Imine Formation: Condense 3-pyridinecarboxaldehyde with (R)-tert-butylsulfinamide in the presence of a catalyst like copper sulfate to form the chiral imine.

-

Addition Reaction: React the chiral imine with ethyl acetoacetate under basic conditions to yield a chiral amine.

-

Deprotection: Remove the tert-butylsulfinyl and ester groups by heating under acidic conditions to obtain a chiral amino ketone.

-

Protection and Bromination: Protect the amino group (e.g., with phthalic anhydride) and then brominate the molecule.

-

Cyclization and Reduction: Remove the protecting group with hydrazine hydrate, which also facilitates a one-pot cyclization to form the pyrrolidine ring. Subsequent reduction of the carbonyl group yields (S)-nornicotine.

Chemoenzymatic Synthesis: A Highly Selective and Green Approach

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to catalyze key transformations. For (S)-nornicotine, imine reductases (IREDs) are particularly effective in the asymmetric reduction of myosmine.

Causality Behind Experimental Choices: Enzymes operate under mild conditions and exhibit exquisite stereocontrol, often leading to products with very high enantiomeric purity. The use of a co-enzyme regeneration system, such as glucose and glucose dehydrogenase (GDH) to recycle NADPH, is crucial for the economic feasibility of this method on a larger scale. Enzyme immobilization further enhances the cost-effectiveness by allowing for enzyme reuse.[7]

Workflow for Chemoenzymatic Synthesis of (S)-Nornicotine

Caption: Chemoenzymatic synthesis of (S)-nornicotine with co-enzyme regeneration.

Experimental Protocol:

Protocol 5: Chemoenzymatic Synthesis of (S)-Nornicotine using IRED and GDH [7][8]

-

Reaction Setup: In a buffered solution (e.g., 0.1 M phosphate buffer, pH 6.0-7.0), combine myosmine, glucose (as the ultimate reductant), NADP⁺ (as the coenzyme), glucose dehydrogenase (GDH), and the imine reductase (IRED).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation for 8-72 hours.

-

Monitoring: Monitor the reaction progress by a suitable analytical method such as HPLC.

-

Work-up: Upon completion, terminate the reaction and extract the (S)-nornicotine using an organic solvent (e.g., chloroform or MTBE).

-

Purification: Dry the organic extracts, remove the solvent, and purify the product as needed. This method has been reported to produce (S)-nornicotine with an optical purity of over 99.5%.[8]

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route for (S)-nornicotine is a multi-faceted decision that requires careful consideration of various factors. The following table provides a comparative summary of the three primary strategies discussed in this guide.

| Feature | Resolution of Racemic Nornicotine | Asymmetric Synthesis | Chemoenzymatic Synthesis |

| Starting Materials | Readily available | May require specialized chiral auxiliaries or catalysts | Myosmine, enzymes, co-factors |

| Enantiomeric Excess (ee) | Moderate to high (e.g., 92% ee)[2] | Moderate to high (e.g., 91% ee)[4] | Excellent (>99.5% ee)[8] |

| Overall Yield | Theoretically limited to <50% (unless the undesired enantiomer is racemized and recycled) | Generally higher than resolution | Can be very high |

| Scalability | Well-established for industrial scale | Can be challenging and costly to scale up depending on the method | Scalable, especially with immobilized enzymes |

| Cost-Effectiveness | Can be cost-effective if the resolving agent is recyclable | Can be expensive due to chiral reagents or catalysts | Potentially very cost-effective, particularly with enzyme immobilization and reuse[7] |

| Environmental Impact | Can involve significant solvent usage | Can involve heavy metals or complex organic reagents | Generally considered a "green" and sustainable approach |

Conclusion and Future Outlook

The synthesis of enantiomerically pure (S)-nornicotine remains a topic of significant interest, driven by its importance in understanding nicotinic cholinergic systems and as a precursor for various pharmaceutical agents. While classical resolution of racemates provides a reliable, albeit less efficient, route, modern asymmetric and chemoenzymatic methods offer more elegant and sustainable solutions.

Asymmetric synthesis, through the use of chiral auxiliaries or catalysts, provides direct access to the desired enantiomer with good stereocontrol. However, the cost and availability of chiral reagents can be a limiting factor for large-scale production.

The chemoenzymatic approach, employing imine reductases, stands out for its exceptional enantioselectivity and environmentally benign reaction conditions. The ongoing advancements in protein engineering and enzyme immobilization are poised to further enhance the efficiency and economic viability of this strategy, making it an increasingly attractive option for the industrial production of (S)-nornicotine and other chiral amines. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, balancing the need for high enantiopurity with considerations of yield, cost, and scalability.

References

-

MDPI. (n.d.). Efficient Method of (S)-Nicotine Synthesis. Retrieved from [Link]

-

PubMed. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. Retrieved from [Link]

- Google Patents. (n.d.). CN113373188A - Synthesis method of (S) -nicotine.

-

MDPI. (n.d.). Efficient Method of (S)-Nicotine Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Efficient Synthesis of (S)-Nornicotine using Co-Immobilized IRED and GDH in Batch and Continuous Flow Reaction Systems. Retrieved from [Link]

-

PubMed. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. Retrieved from [Link]

-

PubMed. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Retrieved from [Link]

-

Google Patents. (n.d.). METHOD FOR SYNTHESIZING (S)-NICOTINE - Patent 4119671. Retrieved from [Link]

-

Google Patents. (n.d.). METHOD FOR SYNTHESIZING (S)-NICOTINE - Patent 4119671. Retrieved from [Link]

-

PubMed Central (PMC). (2024). Efficient Method of (S)-Nicotine Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN113979993A - Method for asymmetric synthesis of (S) -nicotine.

-

ResearchGate. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Retrieved from [Link]

-

PubMed. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN113979993A - Method for asymmetric synthesis of (S) -nicotine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. METHOD FOR SYNTHESIZING (S)-NICOTINE - Patent 4119671 [data.epo.org]

An In-Depth Technical Guide to the Pharmacological Effects of Nornicotine on Nicotinic Receptors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nornicotine, a primary metabolite of nicotine and a natural tobacco alkaloid, presents a complex pharmacological profile at nicotinic acetylcholine receptors (nAChRs).[1][2][3] While structurally similar to nicotine, the absence of a methyl group on the pyrrolidine ring significantly alters its interaction with various nAChR subtypes, leading to distinct functional consequences. This guide provides a comprehensive technical analysis of nornicotine's pharmacology, synthesizing current knowledge on its binding affinity, efficacy, and downstream effects on neurotransmitter systems. We delve into the causality behind its subtype selectivity, its role in receptor desensitization, and the advanced methodologies used to elucidate these properties. This document is intended to serve as a critical resource for researchers in neuropharmacology, addiction, and therapeutic development, offering insights into nornicotine's potential as both a neuropharmacological tool and a contributor to tobacco dependence.

Introduction: The Significance of Nornicotine

Nornicotine is more than just a metabolic byproduct; it is a pharmacologically active compound that accumulates in the brain, particularly after chronic nicotine administration.[2][4] Its presence in tobacco products and its formation in vivo mean that its effects are intrinsically linked to the neurobiology of smoking and nicotine dependence.[2][4][5] Furthermore, nornicotine serves as a precursor to N-nitrosonornicotine (NNN), a potent carcinogen, adding a layer of toxicological importance to its study.[6][7] Understanding the nuanced interactions of nornicotine with nAChRs is therefore crucial for developing a complete picture of tobacco's impact on the central nervous system and for identifying novel therapeutic targets.

Biosynthesis and Metabolism

Nornicotine is formed primarily through the N-demethylation of nicotine.[7] This conversion is mediated by cytochrome P450 enzymes, specifically CYP82E4 in tobacco plants.[7] In humans, while nornicotine is a minor metabolite of nicotine, its accumulation in the brain suggests a local synthesis or preferential retention.[2][8]

Molecular Pharmacology at Nicotinic Acetylcholine Receptors (nAChRs)

Nornicotine's effects are dictated by its binding affinity and functional efficacy at the diverse family of nAChR subtypes. These pentameric ligand-gated ion channels are assembled from a variety of α and β subunits, creating receptors with distinct pharmacological and physiological properties.[9][10]

Binding Affinity Profile

Nornicotine exhibits a distinct binding profile compared to nicotine. While nicotine shows high affinity for α4β2* nAChRs, which constitute over 90% of the high-affinity nicotine binding sites in the brain, nornicotine demonstrates a notable affinity for other subtypes as well.

-

High Affinity for α6β2* and α7 nAChRs: Research indicates that nornicotine possesses high affinity for nAChRs containing α6 and α7 subunits.[2][6] This is a critical point of divergence from nicotine and suggests that nornicotine may preferentially modulate neuronal circuits where these subtypes are highly expressed, such as the dopaminergic pathways.[2]

-

Stereoisomer Considerations: Studies comparing the stereoisomers of nicotine and nornicotine have revealed interesting differences. While (-)-nicotine is significantly more potent than (+)-nicotine, no such difference is observed for nornicotine stereoisomers in displacing radioligands from rat brain cortex binding sites.[11]

Table 1: Comparative Binding Affinities (Ki) of Nornicotine and Nicotine at Select nAChR Subtypes

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Source |

| Nornicotine | α4β2 | Varies by study | [12] |

| Nicotine | α4β2 | High (nM range) | [12] |

| Nornicotine | α6-containing | High | [2][6] |

| Nornicotine | α7 | High | [2][6] |

Note: Quantitative Ki values for nornicotine across all subtypes are not consistently reported in the literature, highlighting an area for further investigation.

Functional Efficacy and Potency

Nornicotine generally acts as an agonist at nAChRs, but its efficacy and potency vary considerably across different subtypes.

-

α7 nAChRs: Nornicotine is a potent agonist at α7 receptors, with an EC50 of approximately 17 µM and an Imax of around 50% compared to acetylcholine.[2][4] The α7 subtype is implicated in cognitive processes and has been identified as a potential therapeutic target for conditions like Alzheimer's disease and schizophrenia.[2][13]

-

α6-containing nAChRs: At chimeric α6/α3 receptors, nornicotine demonstrates strong responsiveness with an EC50 of about 4 µM and an Imax of 50% relative to acetylcholine.[2][4] These receptors are heavily involved in nicotine-evoked dopamine release, a key component of addiction.[2]

-

α4β2 nAChRs: At the α4β2 subtype, nornicotine acts as a partial agonist. One study reported that it induced only 44% of the maximum activation achieved by nicotine.[12] This partial agonism at the most abundant nicotinic receptor subtype in the brain is a critical feature of its pharmacological profile.

Table 2: Functional Efficacy (EC50) and Maximal Response (Imax) of Nornicotine

| Receptor Subtype | EC50 (µM) | Imax (% of Acetylcholine/Nicotine) | Source |

| α7 | ~17 | ~50% (vs. ACh) | [2][4] |

| α6/α3 (chimera) | ~4 | ~50% (vs. ACh) | [2][4] |

| α4β2 | - | 44% (vs. Nicotine) | [12] |

| Nucleus Accumbens (S(-)-nornicotine) | 3.0 | - | [3] |

| Nucleus Accumbens (R(+)-nornicotine) | 0.48 | - | [3] |

Receptor Desensitization: A Key Mechanism of Action

A crucial aspect of nicotinic agonist pharmacology is receptor desensitization, a process where prolonged or repeated exposure to an agonist leads to a non-conducting state of the receptor.[14][15][16]

Nornicotine, similar to nicotine, induces desensitization of nAChRs.[1] However, it does so with approximately 12-fold lower potency than nicotine.[1] The phenomenon of cross-desensitization between nornicotine and nicotine suggests that they act on common receptor subtypes.[1] This desensitization is a critical factor in the long-term effects of tobacco use, as it can alter the normal physiological function of cholinergic systems.[17]

Interestingly, some studies suggest that nornicotine-evoked dopamine release does not show the same degree of desensitization as that induced by nicotine, leading to a more sustained increase in dopamine levels.[18] The presence of the α5 subunit in α4β2* receptors has been shown to increase resistance to desensitization by nicotinic agonists, and this holds true for nornicotine.[17][19]

Systemic Effects: Modulation of Neurotransmitter Systems

The interaction of nornicotine with nAChRs translates into significant effects on major neurotransmitter systems, particularly the dopaminergic system, which is central to reward and addiction.

Dopamine Release

Nornicotine consistently demonstrates the ability to stimulate dopamine release in key brain regions associated with reward, such as the striatum and nucleus accumbens.[1][3][18] This effect is calcium-dependent and mediated by nAChRs, as it can be blocked by nicotinic antagonists like mecamylamine and dihydro-β-erythroidine.[3][18][20]

-

Mechanism: Nornicotine activates presynaptic nAChRs located on dopaminergic terminals, leading to an influx of calcium and subsequent vesicle fusion and dopamine release.[21]

-

Regional Differences: The potency of nornicotine enantiomers can differ between brain regions. For instance, S(-)-nornicotine is more potent in the striatum, while R(+)-nornicotine is more potent in the nucleus accumbens, suggesting the involvement of different nAChR subtypes in these areas.[3][22]

-

Dopamine Transporter (DAT) Inhibition: Nornicotine has also been shown to inhibit the function of the dopamine transporter (DAT) in the striatum in a nAChR-mediated manner.[20] This inhibition of dopamine reuptake would further potentiate the increase in synaptic dopamine concentration.

Locomotor Activity

Nornicotine administration in rats has been shown to stimulate locomotor activity, an effect that is dependent on the mesolimbic dopamine system.[23] This effect is blocked by D2 receptor antagonists, further solidifying the link between nornicotine's actions and the dopamine system.[23] Repeated administration of S(-)-nornicotine can lead to sensitization, with the emergence of hyperactivity.[24]

Methodologies for Studying Nornicotine's Pharmacology

A variety of sophisticated techniques are employed to dissect the pharmacological effects of nornicotine.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of nornicotine to different nAChR subtypes. The principle involves measuring the displacement of a radiolabeled ligand (e.g., [³H]-nicotine or [¹²⁵I]-epibatidine) from receptor preparations by increasing concentrations of nornicotine.[11][19]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Receptor Source: Homogenize brain tissue (e.g., rat cortex) or membranes from cells expressing specific nAChR subtypes in an appropriate buffer.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled nornicotine.

-

Separation: Separate bound from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the nornicotine concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a workhorse for characterizing the functional properties of ion channels, including nAChRs. It allows for the precise measurement of ion currents flowing through receptors expressed in a heterologous system.[2][25]

Experimental Protocol: TEVC Recording

-

Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the desired nAChR subunits.

-

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Recording: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Agonist Application: Apply known concentrations of nornicotine to the oocyte via the perfusion system.

-

Data Acquisition and Analysis: Record the resulting ion currents. Construct concentration-response curves to determine the EC50 and Imax values.

Diagram: Two-Electrode Voltage Clamp Workflow

Caption: Workflow for characterizing nAChR function using TEVC in Xenopus oocytes.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brains of awake, freely moving animals, providing a direct assessment of nornicotine's effects on neurochemistry.

Diagram: Nornicotine's Impact on the Mesolimbic Dopamine Pathway

Caption: Nornicotine enhances dopamine release by activating nAChRs in the VTA and NAc.

Conclusion and Future Directions

Nornicotine is a pharmacologically distinct nicotinic agonist with a complex profile of actions at various nAChR subtypes. Its high affinity for α6- and α7-containing receptors, coupled with its partial agonism at α4β2 receptors and its ability to cause sustained dopamine release, underscores its significant contribution to the neuropharmacology of tobacco use.[2][12][18]

For drug development professionals, the unique subtype selectivity of nornicotine offers a template for designing novel ligands. Targeting α7 or α6β2* receptors with nornicotine-like compounds could yield new therapeutics for cognitive disorders or addiction, respectively. However, the carcinogenic potential of its metabolite, NNN, must be a critical consideration in any therapeutic development program.[6][7]

Future research should focus on obtaining a more complete quantitative profile of nornicotine's binding and functional effects across a wider range of human nAChR subtypes. Elucidating the precise mechanisms by which nornicotine leads to sustained dopamine release and its long-term consequences on synaptic plasticity will be crucial for fully understanding its role in nicotine dependence and for leveraging its unique pharmacology for therapeutic innovation.

References

-

Dwoskin, L. P., et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology, 428(1), 69-79. [Link]

-

Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167. [Link]

-

Wikipedia. Nornicotine. [Link]

-

Miller, D. K., et al. (2007). Nornicotine inhibition of dopamine transporter function in striatum via nicotinic receptor activation. Synapse, 61(3), 157-65. [Link]

-

Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery. Scholars@UK. [Link]

-

Grady, S. R., et al. (2013). Effectiveness of Nicotinic Agonists as Desensitizers at Presynaptic α4β2- and α4α5β2-Nicotinic Acetylcholine Receptors. Nicotine & Tobacco Research, 15(9), 1556-1565. [Link]

-

Dwoskin, L. P., et al. (1993). S(-)-nornicotine increases dopamine release in a calcium-dependent manner from superfused rat striatal slices. Journal of Neurochemistry, 60(6), 2167-74. [Link]

-

Al-Samhari, M. M., et al. (2016). Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish. PLoS One, 11(4), e0153502. [Link]

-

Li, Y., et al. (2023). Pharmacological effects of nicotine salts on dopamine release in the nucleus accumbens. Frontiers in Pharmacology, 14, 1247065. [Link]

-

Zhang, T., et al. (2012). Nicotinic receptors regulate the dynamic range of dopamine release in vivo. Journal of Neurophysiology, 108(4), 1234-43. [Link]

-

Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences of the United States of America, 102(44), 16119-24. [Link]

-

Fucile, S., et al. (2006). Desensitization of neuronal nicotinic receptors of human neuroblastoma SH-SY5Y cells during short or long exposure to nicotine. Neuropharmacology, 50(7), 817-27. [Link]

-

McKennis, H., et al. (1957). Metabolites of Nicotine and a Synthesis of Nornicotine. Journal of the American Chemical Society, 79(23), 6342-6345. [Link]

-

Mineur, Y. S., & Picciotto, M. R. (2010). Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. Behavioural Brain Research, 210(2), 143-152. [Link]

-

Giniatullin, R., et al. (2005). Desensitized nicotinic receptors in brain. Acta Physiologica Sinica, 57(4), 389-98. [Link]

-

Taylor & Francis. Nornicotine – Knowledge and References. [Link]

-

Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Pharmacological Reviews, 57(1), 79-115. [Link]

-

Bush, L. P. (2012). Biosynthesis of nicotine and related compounds. Recent Advances in Tobacco Science, 19, 3-38. [Link]

-

Picciotto, M. R., et al. (2008). It's not “either/or”: activation and desensitization of nicotinic acetylcholine receptors both contribute to behaviors related to nicotine addiction and mood. Progress in Neurobiology, 84(4), 329-42. [Link]

-

Bardo, M. T., et al. (1999). Locomotor stimulant effects of nornicotine: role of dopamine. Psychopharmacology, 146(3), 291-8. [Link]

-

Green, T. A., et al. (2001). Contributory role for nornicotine in nicotine neuropharmacology: nornicotine-evoked [3H]dopamine overflow from rat nucleus accumbens slices. Biochemical Pharmacology, 62(12), 1597-603. [Link]

-

Papke, R. L., et al. (2013). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Pharmacological and Toxicological Methods, 67(1), 30-41. [Link]

-

ResearchGate. nornicotine. [Link]

-

Grady, S. R., et al. (2013). Effectiveness of Nicotinic Agonists as Desensitizers at Presynaptic α4β2- and α4α5β2-Nicotinic Acetylcholine Receptors. Nicotine & Tobacco Research, 15(9), 1556-1565. [Link]

-

Green, T. A., et al. (2001). Contributory role for nornicotine in nicotine neuropharmacology: Nornicotine-evoked [>3>H]dopamine overflow from rat nucleus accumbens slice. Scholars@UK. [Link]

-

Al-Mulla, H., et al. (2020). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 124(40), 8757-8768. [Link]

-

Johnson, V. B., et al. (2022). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules, 27(15), 4793. [Link]

-

Dwoskin, L. P., et al. (2001). Acute and chronic effects of nornicotine on locomotor activity in rats: Altered response to nicotine. Psychopharmacology, 156(1), 71-80. [Link]

-

Harvey, S. C., & Luetje, C. W. (2001). Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits. Journal of Neuroscience, 21(15), 5438-46. [Link]

-

Copeland, J. R., et al. (1991). A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(2), 123-7. [Link]

-

Buisson, B., et al. (2000). Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function. Journal of Neuroscience, 20(20), 7583-7590. [Link]

-

Brunzell, D. H., et al. (2011). Alpha7 Nicotinic Acetylcholine Receptors Modulate Motivation to Self-Administer Nicotine: Implications for Smoking and Schizophrenia. Neuropsychopharmacology, 37(3), 693-703. [Link]

-

Al-Samhari, M., et al. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology, 13, 843236. [Link]

-

Arvin, M. C., et al. (2020). Functional α7 nicotinic acetylcholine receptors in GABAergic neurons of the interpeduncular nucleus. Neuropharmacology, 177, 108253. [Link]

-

Papke, R. L. (2002). Electrophysiology of the Nicotinic Acetylcholine Receptor. Current Protocols in Pharmacology, Chapter 11, Unit 11.2. [Link]

-

Laughner, J. I., et al. (2023). Chronic nicotine exposure is associated with electrophysiological and sympathetic remodeling in the intact rabbit heart. bioRxiv. [Link]

-

Romanelli, M. N., et al. (2010). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current Medicinal Chemistry, 17(13), 1238-58. [Link]

-

Wonnacott, S., & Gallagher, T. (2006). The chemistry of nicotinic receptor agonists and antagonists. In Neuronal Nicotinic Receptors (pp. 3-23). Springer. [Link]

-

Dani, J. A., & Bertrand, D. (2007). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International Review of Neurobiology, 78, 1-43. [Link]

Sources

- 1. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contributory role for nornicotine in nicotine neuropharmacology: nornicotine-evoked [3H]dopamine overflow from rat nucleus accumbens slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Nornicotine - Wikipedia [en.wikipedia.org]

- 7. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Desensitization of neuronal nicotinic receptors of human neuroblastoma SH-SY5Y cells during short or long exposure to nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. web.as.uky.edu [web.as.uky.edu]

- 16. It's not “either/or”: activation and desensitization of nicotinic acetylcholine receptors both contribute to behaviors related to nicotine addiction and mood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effectiveness of Nicotinic Agonists as Desensitizers at Presynaptic α4β2- and α4α5β2-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. S(-)-nornicotine increases dopamine release in a calcium-dependent manner from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effectiveness of nicotinic agonists as desensitizers at presynaptic α4β2- and α4α5β2-nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nornicotine inhibition of dopamine transporter function in striatum via nicotinic receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nicotinic receptors regulate the dynamic range of dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Locomotor stimulant effects of nornicotine: role of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scholars.uky.edu [scholars.uky.edu]

- 25. researchgate.net [researchgate.net]

metabolism of nornicotine to N'-nitrosonornicotine

An In-depth Technical Guide to the Metabolism of Nornicotine to N'-Nitrosonornicotine

Abstract

N'-nitrosonornicotine (NNN) is a potent Group 1 carcinogen, as classified by the International Agency for Research on Cancer (IARC), with significant implications for public health, particularly in the context of tobacco use and nicotine replacement therapies.[1][2] The formation of NNN occurs via the nitrosation of its direct precursor, nornicotine. This conversion is not a single event but a complex series of biochemical and chemical reactions that can occur both exogenously in tobacco products and endogenously within the human body. Understanding the intricate mechanisms of this metabolic transformation is paramount for researchers, toxicologists, and drug development professionals aiming to mitigate the risks associated with nicotine-containing products. This guide provides a detailed exploration of the core principles governing NNN formation, the enzymatic and chemical drivers of the reaction, validated methodologies for its study, and key analytical protocols for its quantification.

The Precursor Landscape: From Nicotine to Nornicotine

The journey to NNN begins with its precursor, nornicotine. Nornicotine is a secondary alkaloid derived from the demethylation of nicotine, the primary alkaloid in most tobacco varieties.[2][3] The origin of the nornicotine substrate is a critical determinant in the subsequent formation of NNN.

Enzymatic Conversion in Nicotiana tabacum

In the tobacco plant, the conversion of nicotine to nornicotine is a genetically controlled enzymatic process that occurs primarily during leaf senescence and curing.[4] The key enzyme responsible for this N-demethylation is a specific cytochrome P450 monooxygenase, CYP82E4 .[3][4][5] The expression level and activity of CYP82E4 directly influence the nornicotine content in cured tobacco leaves, thereby establishing the initial substrate pool available for nitrosation.[4]

Metabolic Conversion in Humans

In humans, while the primary metabolic pathway for nicotine involves C-oxidation to cotinine (catalyzed mainly by CYP2A6), a minor pathway involves N-demethylation to produce nornicotine.[6][7] Although this represents a smaller fraction of nicotine metabolism compared to cotinine formation, it is a significant source of endogenous nornicotine.[6][8] Therefore, any exposure to nicotine—whether from tobacco, e-cigarettes, or nicotine replacement therapy (NRT)—can lead to the in-vivo formation of the NNN precursor.[9]

The Nitrosation Reaction: Core Mechanism of NNN Formation

The conversion of the secondary amine nornicotine to the N-nitrosamine NNN is a chemical reaction known as nitrosation. This process requires a nitrosating agent, which is typically derived from nitrite under acidic conditions.[10][11]

Exogenous Formation (in Tobacco)

During the curing and processing of tobacco, microbial activity plays a crucial role in NNN formation.[11][12] Nitrate-reducing bacteria on the tobacco leaf convert nitrates, which are abundant in the plant, into nitrites.[12][13] These nitrites, in the slightly acidic environment of the curing leaf, form nitrosating agents (e.g., N₂O₃) that readily react with the nornicotine present to form NNN.[12] This accounts for the high levels of pre-formed NNN found in many smokeless tobacco products and cigarette tobacco.[13][14][15]

Endogenous Formation (in Humans)

Endogenous NNN formation is a significant concern for users of oral NRTs and smokeless tobacco.[8][9] This in vivo synthesis can occur in several locations:

-

Oral Cavity: The oral microbiome contains numerous bacterial species capable of reducing dietary nitrates to nitrites.[16][17][18] These bacteria can catalyze the nitrosation of nornicotine (present in saliva from tobacco or NRT use) even at a neutral pH.[9][19]

-

Stomach: The highly acidic environment of the stomach provides ideal conditions for the chemical nitrosation of nornicotine.[10] Ingested nitrites from dietary sources (e.g., preserved meats) can react with nornicotine that is swallowed from oral products.[10]

The diagram below illustrates the dual pathways leading to NNN exposure.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nornicotine Nitrosation in Saliva and Its Relation to Endogenous Synthesis of N′-Nitrosonornicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. An update on the formation in tobacco, toxicity and carcinogenicity of Nʹ-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Tobacco-specific nitrosamines: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oral Microbiome, Gut Health, Nitric Oxide, and Chronic Disease - How are they linked? - Personalized Lifestyle Medicine Institute [plminstitute.org]

- 17. conservancy.umn.edu [conservancy.umn.edu]

- 18. The oral microbiome, nitric oxide and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

The Role of CYP82E4 in Nicotine to Nornicotine Conversion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Nicotine Demethylation and its Significance

The Nicotine Alkaloid Landscape in Nicotiana tabacum

In most commercial varieties of Nicotiana tabacum (cultivated tobacco), nicotine is the most abundant alkaloid, typically constituting 90-95% of the total alkaloid pool.[1] The remaining fraction is composed of other pyridine alkaloids, including nornicotine, anabasine, and anatabine.[1][2] While nicotine is widely recognized for its psychoactive properties and as a primary driver of tobacco addiction, the metabolic conversion of nicotine to other alkaloids within the plant has significant implications for the chemical composition of the final tobacco product.

The Conversion of Nicotine to Nornicotine: Implications for Tobacco Quality and Harm

Nornicotine is a secondary alkaloid produced through the N-demethylation of nicotine.[2][3] Although typically a minor component, its levels can increase dramatically in certain tobacco genotypes and under specific environmental conditions, a phenomenon known as "conversion".[1][2] This conversion process is of considerable interest to the tobacco industry and public health sectors for two primary reasons. Firstly, nornicotine is a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN), which is formed during the curing, fermentation, and combustion of tobacco.[1][2][3] Secondly, nornicotine itself has been implicated in adverse health effects, including the aberrant glycation of proteins.[1][2] Therefore, understanding and controlling the conversion of nicotine to nornicotine is a key objective in producing less harmful tobacco products.

Introduction to the Cytochrome P450 Superfamily

The enzymatic conversion of nicotine to nornicotine is catalyzed by a member of the cytochrome P450 (CYP) superfamily of monooxygenases. These enzymes are ubiquitous in nature and play critical roles in the metabolism of a wide array of endogenous and exogenous compounds. In plants, CYPs are involved in the biosynthesis of various secondary metabolites, hormones, and defensive compounds. Their ability to introduce or modify functional groups on a diverse range of substrates makes them key players in metabolic engineering and drug development.

Part 2: CYP82E4: The Key Nicotine N-Demethylase

Discovery and Identification of CYP82E4